molecular formula C16H26BNO5 B2463621 tert-butyl 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxopyridine-1(2H)-carboxylate CAS No. 1345469-26-2

tert-butyl 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxopyridine-1(2H)-carboxylate

Número de catálogo B2463621
Número CAS: 1345469-26-2
Peso molecular: 323.2
Clave InChI: GJEFRVPIVCXFQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“tert-butyl 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxopyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C16H28BNO4 . It is also known by other names such as “N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester” and "tert-butyl 6-oxo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate" .


Molecular Structure Analysis

The molecular weight of this compound is 309.21 g/mol . The InChI key, a unique identifier for chemical substances, is VVDCRJGWILREQH-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Research Applications

  • Prodrug Development : The compound's derivatives, such as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1, 3-dioxol-4-yl)methyl esters, are explored as progenitors for certain amino acids like methyldopa, showing potential in prodrug development to improve bioavailability and therapeutic effectiveness (Saari et al., 1984).

  • Metabolic Pathways and Toxicity Analysis : The compound's structure is involved in studies analyzing metabolic pathways and the formation of potentially nephrotoxic sulfur-containing metabolites, contributing to understanding the toxicity mechanisms in certain compounds (Peters et al., 1996).

  • Neuroprotection Research : Certain derivatives exhibit neuroprotective activities, preventing the fall in ATP levels caused by hypoxia in astrocytes, thus contributing to research on cerebral protection and potentially offering insights into treating conditions like cerebral palsy (Largeron et al., 2001).

  • Cancer Research and Enzyme Activity Modulation : The compound's derivatives are involved in studies that examine the induction of detoxifying enzymes in the liver and peripheral tissues, contributing to understanding the anticarcinogenic effects and the potential manipulation of enzyme induction via structural modification (De Long et al., 1985).

  • Radioligand Development : Novel derivatives are characterized as radioligand candidates for certain receptors, aiding in the development of clinical biomarkers for determining receptor occupancy during drug development or monitoring levels in diseased conditions (Koga et al., 2016).

Propiedades

IUPAC Name

tert-butyl 6-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO5/c1-14(2,3)21-13(20)18-9-8-11(10-12(18)19)17-22-15(4,5)16(6,7)23-17/h10H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEFRVPIVCXFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345469-26-2
Record name tert-butyl 6-oxo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.